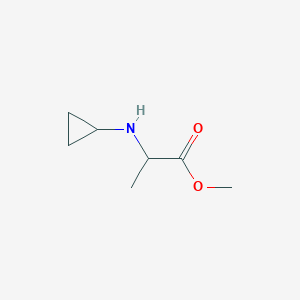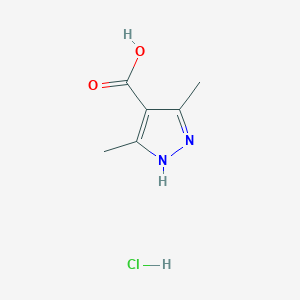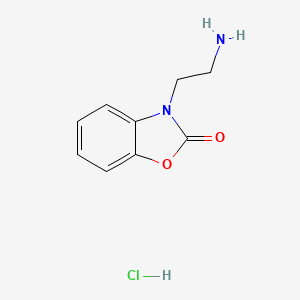
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline, also known as 2-(2-propan-2-yl)-1,2,3,4-tetrahydroquinoxaline, is a heterocyclic compound containing both a quinoxaline and propyl moiety. It is a highly versatile compound with a wide range of applications in scientific research.
Applications De Recherche Scientifique
Spectral Analysis and Nonlinear Optical (NLO) Properties
The spectral properties of related compounds like 2-methyl-5-(propan-2-yl) phenol have been extensively studied using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies provide insights into the UV-Visible absorption spectra, electronic transitions, and oscillator strengths, which are crucial for understanding the behavior of “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline” in various environments . Additionally, the NLO properties such as total dipole moment, linear polarizability, and hyperpolarizability are significant for applications in photonics and optoelectronics .
Biological Activities
Compounds structurally similar to “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline” exhibit a wide range of biological activities. They have been found to possess antibacterial, antifungal, antiviral, antioxidant, and anticarcinogenic properties . These activities make them potential candidates for clinical applications, including drug development and therapeutic treatments.
Food Industry Applications
Due to their flavoring and antimicrobial activities, compounds like “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline” are proposed as natural food preservatives. They are used to enhance the shelf life and safety of food products by inhibiting the growth of harmful microorganisms .
Cosmetic Formulations
The lipophilic properties and pleasant scent of related compounds make them suitable as fragrance ingredients in cosmetic formulations. They are also used as disinfectants and fungicides, ensuring the hygiene and quality of cosmetic products .
Material Science and Industrial Chemistry
Thiophene derivatives, which share a similar heterocyclic structure with “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline”, are utilized in material science and industrial chemistry. They serve as corrosion inhibitors and play a role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Thiophene-based molecules, akin to “2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline”, exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. These properties are leveraged in the design of new drugs and medical treatments .
Propriétés
IUPAC Name |
2-propan-2-yl-1,2,3,4-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUCDVDTATWBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride](/img/structure/B1373752.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1373754.png)
![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)




![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)